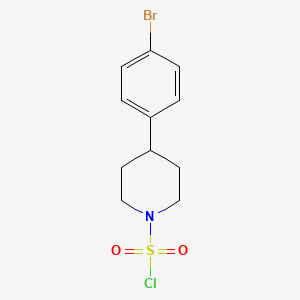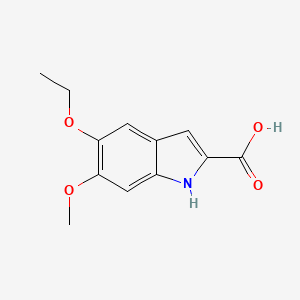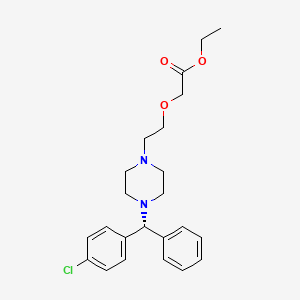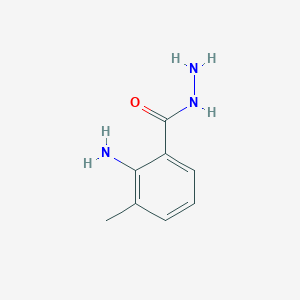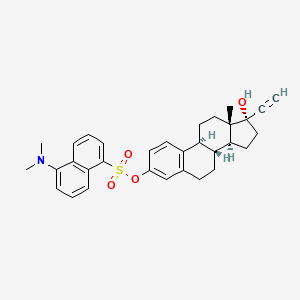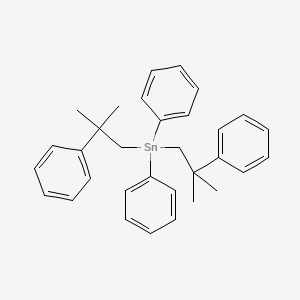![molecular formula C12H10BrNO4 B13451546 2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B13451546.png)
2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid typically involves several steps. One common method starts with the bromination of an indole derivative, followed by esterification and subsequent acylation to introduce the acetic acid moiety. The reaction conditions often involve the use of bromine in glacial acetic acid for bromination, and methanol with a suitable acid catalyst for esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups and catalysts is common to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine site, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives
Scientific Research Applications
2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-methyl-6-nitrophenol
- Methyl 4-bromobenzoate
- 2,4,6-tribromoaniline
Uniqueness
2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid is unique due to its specific indole structure with a bromine and methoxycarbonyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H10BrNO4 |
|---|---|
Molecular Weight |
312.12 g/mol |
IUPAC Name |
2-(6-bromo-4-methoxycarbonylindol-1-yl)acetic acid |
InChI |
InChI=1S/C12H10BrNO4/c1-18-12(17)9-4-7(13)5-10-8(9)2-3-14(10)6-11(15)16/h2-5H,6H2,1H3,(H,15,16) |
InChI Key |
LEVRPJYHOZMTEU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CN(C2=CC(=C1)Br)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(34-Amino-8,13,22,27-tetraoxo-7,14,21,28-tetraazatetratriacont-1-yl)amino]-6-oxo-hexanoic Acid](/img/structure/B13451463.png)
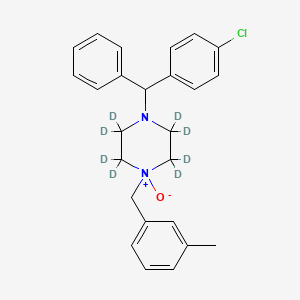
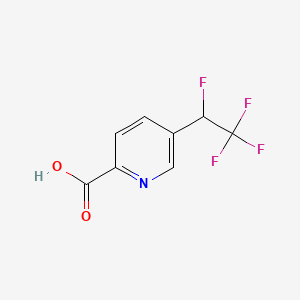



![(6S,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13451510.png)
![(2S)-2-[[(1S)-2-amino-2-oxo-1-phenylethyl]amino]-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanamide](/img/structure/B13451524.png)
